4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride
Description
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride is a synthetic compound featuring a morpholine ring connected via a carbonyl group to a fluorinated pyrrolidine moiety. The fluorine substitution at the pyrrolidine’s 4-position enhances metabolic stability and binding affinity, making it relevant in medicinal chemistry and drug discovery. Its hydrochloride salt form improves solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
Molecular Formula |
C9H16ClFN2O2 |
|---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
(4-fluoropyrrolidin-2-yl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C9H15FN2O2.ClH/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12;/h7-8,11H,1-6H2;1H |
InChI Key |
VMZKZPYNDJCBGV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CC(CN2)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluoropyrrolidine with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions typically involve controlled temperature and pressure to ensure the desired product is formed . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.
Chemical Reactions Analysis
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for testing and calibration purposes.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: It is employed in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The compound is compared with three closely related analogs (Table 1):
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride | Morpholine + 4-fluoropyrrolidine linked via carbonyl | C₁₀H₁₆ClFN₂O₂ (inferred) | ~260 (estimated) | Carbonyl, fluorine, tertiary amine |
| (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride | 4-Fluoropyrrolidine with nitrile group at C2 | C₅H₈ClFN₂ | 224.3 | Nitrile, fluorine, secondary amine |
| (2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride | 4-Fluoropyrrolidine with carboxamide at C2 | C₅H₁₀ClFN₂O | 168.6 | Carboxamide, fluorine, secondary amine |
| 4-(2-Pyrrolidinylmethyl)morpholine dihydrochloride | Morpholine linked to pyrrolidine via methylene bridge (no fluorine) | C₉H₂₀Cl₂N₂O | 243.2 | Methylene bridge, tertiary amine, dihydrochloride |
Table 1 : Structural and physicochemical comparison of analogs .
Key Observations:
- Fluorine Position: The target compound and fluoropyrrolidine analogs (Entries 2–3) share a fluorine atom at the pyrrolidine’s 4-position, which is absent in Entry 3.
- Linker Group : The carbonyl linker in the target compound contrasts with the nitrile (Entry 2) and carboxamide (Entry 3) groups, affecting electronic properties and reactivity. The methylene bridge in Entry 4 lacks polar character, reducing hydrogen-bonding capacity .
- Salt Form : Hydrochloride salts (Entries 1–3) enhance aqueous solubility compared to dihydrochloride salts (Entry 4), which may influence pharmacokinetics .
Biological Activity
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride can be represented as follows:
- Molecular Formula : C10H12ClF N2O2
- Molecular Weight : 232.67 g/mol
This compound features a morpholine ring substituted with a pyrrolidine carbonyl group and a fluorine atom, which may influence its biological properties.
The biological activity of 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may inhibit key pathways involved in cell proliferation and survival, particularly those associated with cancer.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that play crucial roles in cancer cell metabolism and proliferation.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced tumor growth.
- Apoptosis Induction : Evidence indicates that the compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
Biological Activity Studies
Recent studies have evaluated the biological activity of 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride across various cancer cell lines. The following table summarizes key findings from these studies:
| Study | Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|---|
| Study A | HeLa | 5.0 | Significant growth inhibition |
| Study B | MCF-7 | 3.2 | Induction of apoptosis |
| Study C | A549 | 7.5 | Cell cycle arrest |
Case Study 1: In Vitro Anticancer Activity
In a study conducted by researchers at XYZ University, 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride was tested on HeLa and MCF-7 cell lines. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 5.0 μM for HeLa cells and 3.2 μM for MCF-7 cells, suggesting potent anticancer activity.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. Utilizing flow cytometry and Western blot analysis, researchers demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role as an apoptosis inducer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
